Cas no 478-36-4 (Eleutherin)

Eleutherin is a naturally occurring naphthoquinone derivative, primarily isolated from plants of the Eleutherine genus. It exhibits notable biological activities, including antimicrobial, antioxidant, and anticancer properties, making it a compound of interest in pharmaceutical and biochemical research. Eleutherin's structural features enable interactions with cellular targets, such as enzymes and DNA, contributing to its potential therapeutic applications. Its stability and moderate solubility in organic solvents facilitate extraction and purification processes. Research suggests Eleutherin may also play a role in modulating oxidative stress pathways. Further studies are ongoing to explore its mechanisms and optimize its efficacy for potential clinical use.
Eleutherin structure
Eleutherin structure
Product name:Eleutherin
CAS No:478-36-4
MF:C16H16O4
Molecular Weight:272.2958
CID:1518432
PubChem ID:10166

Eleutherin 化学的及び物理的性質

名前と識別子

    • (1R,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
    • 1H-naphtho[2,3-c]pyran-5,10-dione, 3,4-dihydro-9-methoxy-1,3-dimethyl-, (1R,3S)-
    • Eleutherin
    • (+)-Eleutherin
    • 9J86WO1VYK
    • (+/-)-Eleutherin
    • Eleutherin, (+/-)-
    • (1R,3S)-9-Methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo(g)isochromene-5,10-dione
    • 5-18-03-00554 (Beilstein Handbook Reference)
    • CHEBI:4774
    • 1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4-dihydro-9-methoxy-1,3-dimethyl-, (1R-cis)-
    • 1H-Naphtho(2,3-C)pyran-5,10-dione, 3,4-dihydro-9-methoxy-1,3-dimethyl-, cis-(+/-)-
    • ELEUTHERIN, (+)-
    • 3,4-Dihydro-1-beta,3-beta-dimethyl-9-methoxy-1H-naphtho(2,3-c)pyran-5,10-dione
    • 1H-NAPHTHO(2,3-c)PYRAN-5,10-DIONE, 3,4-DIHYDRO-1-beta,3-beta-DIMETHYL-9-METHOXY-
    • DTXSID40197281
    • 1H-Naphtho(2,3-C)pyran-5,10-dione, 3,4-dihydro-9-methoxy-1,3-dimethyl-, (1R,3S)-rel-
    • Q27106475
    • 64869-73-4
    • UNII-7FTP57M80A
    • (1R,3S)-3,4-DIHYDRO-9-METHOXY-1,3-DIMETHYL-1H-NAPHTHO(2,3-C)PYRAN-5,10-DIONE
    • 7FTP57M80A
    • CHEMBL594153
    • 478-36-4
    • AC-34300
    • 1H-NAPHTHO(2,3-C)PYRAN-5,10-DIONE, 3,4-DIHYDRO-9-METHOXY-1,3-DIMETHYL-, (1R,3S)-
    • 1H-NAPHTHO(2,3-C)PYRAN-5,10-DIONE, 3,4-DIHYDRO-9-METHOXY-1.BETA.,3.BETA.-DIMETHYL-
    • AKOS040760849
    • 1H-Naphtho(2,3-C)pyran-5,10-dione, 3,4-dihydro-9-methoxy-1,3-dimethyl-, cis-
    • BRN 0087122
    • (1R,3S)-9-METHOXY-1,3-DIMETHYL-1H,3H,4H,5H,10H-NAPHTHO[2,3-C]PYRAN-5,10-DIONE
    • UNII-9J86WO1VYK
    • (-)-Isoeleutherin
    • CS-0141601
    • HY-N8248
    • インチ: 1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9+/m0/s1
    • InChIKey: IAJIIJBMBCZPSW-DTWKUNHWSA-N
    • SMILES: O1[C@]([H])(C([H])([H])[H])C2C(C3C(=C([H])C([H])=C([H])C=3C(C=2C([H])([H])[C@]1([H])C([H])([H])[H])=O)OC([H])([H])[H])=O
    • BRN: 0087122

計算された属性

  • 精确分子量: 272.10488
  • 同位素质量: 272.10485899 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 479
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 分子量: 272.29
  • トポロジー分子極性表面積: 52.6
  • XLogP3: 2

じっけんとくせい

  • PSA: 52.6

Eleutherin Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A316484-10mg
(1R,3S)-9-Methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
478-36-4 98%
10mg
$288.0 2025-03-05
Ambeed
A316484-5mg
(1R,3S)-9-Methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
478-36-4 98%
5mg
$192.0 2025-03-05
TargetMol Chemicals
TN2464-20 mg
Eleutherin
478-36-4 98%
20mg
¥ 3,800 2023-07-11
TargetMol Chemicals
TN2464-1 ml * 10 mm
Eleutherin
478-36-4
1 ml * 10 mm
¥ 1790 2024-07-20
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP2860-20mg
Eleutherin
478-36-4 ≥98%
20mg
¥2800元 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2464-1 mg
Eleutherin
478-36-4
1mg
¥3355.00 2022-04-26
TargetMol Chemicals
TN2464-1 mL * 10 mM (in DMSO)
Eleutherin
478-36-4 98%
1 mL * 10 mM (in DMSO)
¥ 1790 2023-09-15
TargetMol Chemicals
TN2464-20mg
Eleutherin
478-36-4
20mg
¥ 3800 2024-07-20
Aaron
AR01QAOL-20mg
1H-Naphtho[2,3-c]pyran-5,10-dione, 3,4-dihydro-9-methoxy-1,3-dimethyl-, (1R,3S)-
478-36-4 98%
20mg
$380.00 2025-02-13
Ambeed
A316484-1mg
(1R,3S)-9-Methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
478-36-4 98%
1mg
$86.0 2025-03-05

Eleutherin 関連文献

Eleutherinに関する追加情報

Recent Advances in the Study of Eleutherin (478-36-4): A Promising Natural Product in Chemical Biology and Medicine

Eleutherin (CAS: 478-36-4), a naturally occurring naphthoquinone derivative, has garnered significant attention in recent years due to its diverse pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on Eleutherin, focusing on its chemical properties, biological activities, and emerging roles in drug discovery and development. Recent studies have highlighted its unique mechanism of action, particularly in modulating oxidative stress and inflammatory pathways, making it a promising candidate for further investigation in various disease models.

One of the most notable advancements in Eleutherin research is its demonstrated efficacy in cancer therapy. A 2023 study published in the Journal of Natural Products revealed that Eleutherin exhibits potent antiproliferative effects against several cancer cell lines, including breast, lung, and colon cancers. The compound's ability to induce apoptosis through the activation of caspase-3 and PARP cleavage pathways was particularly noteworthy. Furthermore, Eleutherin showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window. These findings underscore its potential as a lead compound for developing novel anticancer agents.

In addition to its anticancer properties, Eleutherin has shown remarkable anti-inflammatory and antioxidant activities. Research published in Bioorganic Chemistry (2024) demonstrated that Eleutherin effectively scavenges reactive oxygen species (ROS) and inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. The compound's ability to modulate the NF-κB signaling pathway appears to be central to these effects. These properties position Eleutherin as a potential therapeutic agent for inflammatory diseases, including rheumatoid arthritis and neurodegenerative disorders where oxidative stress plays a critical role in disease progression.

The structural modification of Eleutherin (478-36-4) has become an active area of research aimed at improving its pharmacological profile. Recent synthetic efforts have focused on creating analogs with enhanced bioavailability and target specificity. A 2024 study in the European Journal of Medicinal Chemistry reported the development of several Eleutherin derivatives with improved solubility and metabolic stability. These modifications have led to compounds with significantly higher in vivo efficacy in animal models of inflammation and cancer, opening new avenues for structure-activity relationship studies and drug optimization.

Despite these promising developments, challenges remain in translating Eleutherin research into clinical applications. Pharmacokinetic studies indicate that the compound has relatively low oral bioavailability, necessitating further formulation development. Additionally, comprehensive toxicological evaluations are needed to fully assess its safety profile. However, the growing body of evidence supporting Eleutherin's multifaceted biological activities continues to drive interest in this natural product, with several research groups now exploring its potential in combination therapies and targeted drug delivery systems.

Looking forward, the integration of modern drug discovery technologies with traditional knowledge about Eleutherin presents exciting opportunities. Computational approaches, including molecular docking and AI-assisted drug design, are being employed to better understand Eleutherin's interactions with biological targets. Furthermore, advances in biosynthesis and metabolic engineering may enable more efficient production of this valuable compound. As research progresses, Eleutherin (478-36-4) stands poised to make significant contributions to the fields of chemical biology and medicine, potentially yielding novel therapeutics for some of today's most challenging diseases.

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